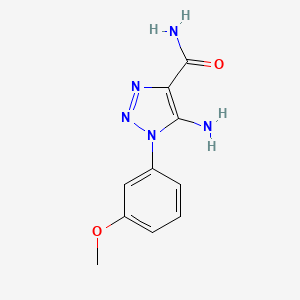

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Vue d'ensemble

Description

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl 2-cyanoacetate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and minimizing waste, can also be incorporated to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antiparasitic Activity

One of the most significant applications of 5-amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its role in combating parasitic infections. Research indicates that compounds within the triazole series exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that optimization of this compound led to significant improvements in potency and metabolic stability, making it a promising candidate for further development as an antiparasitic drug .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural characteristics of this compound suggest it may interact with biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving azide and alkyne coupling reactions. This synthetic versatility allows for the creation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study: Synthesis Methodology

A notable synthetic approach involves the reaction of aryl azides with alkynes under copper-catalyzed conditions. This method has been optimized to yield high purity and yield of the desired triazole compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl ring and modifications to the triazole core can significantly influence potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Alters binding affinity to targets |

| Changes in triazole structure | Impacts solubility and metabolic stability |

Mécanisme D'action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-1,2,4-thiadiazole derivatives: Known for their antibacterial and neuroprotective properties.

3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Explored for their antiviral and anticancer activities.

5-Aminopyrazole derivatives: Investigated for their broad-spectrum antibacterial activity.

Uniqueness

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ATC) is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antitrypanosomal agent against Trypanosoma cruzi, the causative agent of Chagas' disease. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and pharmacological properties.

Synthesis and Structural Insights

The synthesis of 5-amino-1H-1,2,3-triazoles typically involves cycloaddition reactions between azides and alkynes or nitriles. For this compound, a similar approach is employed, allowing for modifications that enhance biological activity. The compound's structure features a triazole ring that is crucial for its biological interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1105248-58-5 |

| Core Structure | 1H-1,2,3-triazole |

| Substituents | 3-Methoxyphenyl group |

Biological Activity

The primary biological activity of this compound is its antitrypanosomal effect. Studies have shown that this compound exhibits significant potency against T. cruzi, with submicromolar activity (pEC50 > 6) confirmed through high-content screening methods conducted on infected VERO cells .

The mechanism by which this compound exerts its antitrypanosomal effects is not fully elucidated but is believed to involve interference with the parasite's metabolic processes. The triazole moiety is known to disrupt essential biochemical pathways in various pathogens. Additionally, modifications to the amino and carboxamide groups have been shown to enhance ligand efficiency and selectivity against T. cruzi while minimizing toxicity to mammalian cells .

Structure-Activity Relationships (SAR)

Research into the SAR of the ATC series has revealed that specific structural modifications can significantly impact biological activity. For instance:

- Amino Group Modifications : Replacing the amino group with hydrogen or methyl groups resulted in inactivity, indicating the importance of this functional group for maintaining bioactivity .

- Peripheral Substituents : Variations in substituents around the triazole core were explored to optimize potency and selectivity. Compounds with higher lipophilicity and ligand efficiency showed improved pharmacokinetic profiles .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Amino Group Replacement | Loss of activity |

| Triazole Substituent Change | Decreased potency |

| Increased Lipophilicity | Enhanced oral bioavailability |

Case Studies and Experimental Findings

In a notable study focusing on the optimization of ATC compounds for treating Chagas' disease, researchers identified several promising candidates with improved pharmacological profiles:

- Compound 3 : Demonstrated significant suppression of parasite burden in mouse models with a notable reduction in cardiac tissue infection levels.

- In Vitro Efficacy : Compounds from the ATC series showed IC50 values significantly lower than those of standard treatments like benznidazole (Bz), indicating superior efficacy against both trypomastigotes and intracellular amastigotes .

Table 3: Comparative Efficacy Against T. cruzi

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 3 | <0.21 | Trypomastigote |

| Benznidazole | 22.79 | Trypomastigote |

| Compound X | <6.20 | Intracellular Amastigote |

Propriétés

IUPAC Name |

5-amino-1-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABFBOCWBAVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.